molecular formula C17H19NO3 B169504 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole CAS No. 185383-63-5

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole

Cat. No. B169504
M. Wt: 285.34 g/mol
InChI Key: QYGVLTKSAUBNID-UHFFFAOYSA-N
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Description

The compound is an indole derivative, which is a common structure in many natural products and pharmaceuticals. The “3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)” part suggests the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the indole ring and the spirocyclic structure. These features could potentially give the compound interesting chemical and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the indole ring, the spirocyclic structure, and any functional groups present .

Scientific Research Applications

Indole Derivatives and Hepatic Protection

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), have demonstrated pleiotropic protective effects on chronic liver diseases, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to lipid metabolism and hepatotoxic substances, showcasing their potential in hepatic protection through various mechanisms (Wang et al., 2016).

Anticancer Properties of Indole Derivatives

Research on plant-based indole alkaloids has highlighted their rich pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specific compounds, such as brucine, mitragynine, and vindoline, have been identified for their potent pharmacological activities, suggesting the potential of indole derivatives as leads for new therapeutic agents (Omar et al., 2021).

Neuroprotective Effects of Melatonin

Melatonin, an indole derivative produced by the pineal gland, has shown significant neuroprotective effects in experimental stroke models across acute, sub-acute, and chronic stages. Its potent antioxidant properties, along with anti-apoptotic and anti-inflammatory effects, suggest its utility in clinical trials for stroke patients (Lin & Lee, 2009).

Antiviral and Antimicrobial Activities

Indole derivatives have also been explored for their antiviral and antimicrobial properties, with several indole-containing compounds showing promise against various viral infections and microbial pathogens. This underscores the versatility of indole scaffolds in drug discovery for infectious diseases (Zhang et al., 2014).

Chemopreventive and Immunomodulatory Effects

Indole-3-carbinol (I3C) and diindolylmethane (DIM) are highlighted for their chemopreventive properties against carcinogenesis, particularly in hormone-responsive cancers. Their role in regulating enzyme activity, reducing oxidative stress, and modulating immune responses further emphasizes the potential of indole derivatives in cancer prevention and therapy (Acharya et al., 2010).

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects. If it’s a material, research could focus on improving its properties or finding new applications .

properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGVLTKSAUBNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377293
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole

CAS RN

185383-63-5
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared in the manner described above for intermediate 1a by replacing indole with 5 methoxy indole (5 g, 34 mmol) in 82% yield (7.95 g) as a white solid: mp 161-162° C.
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